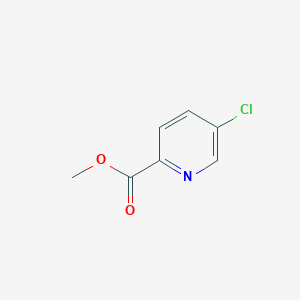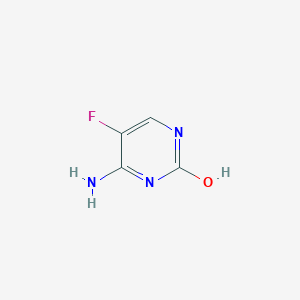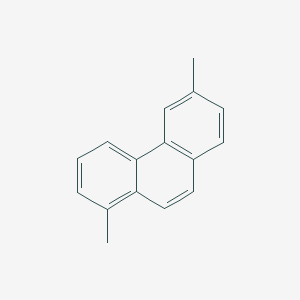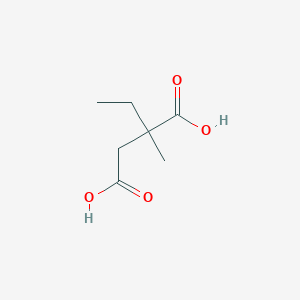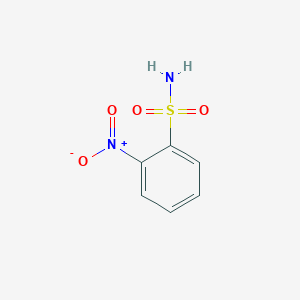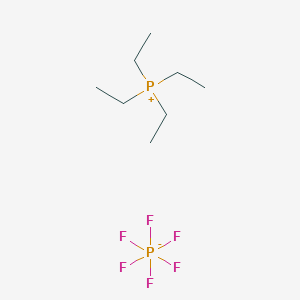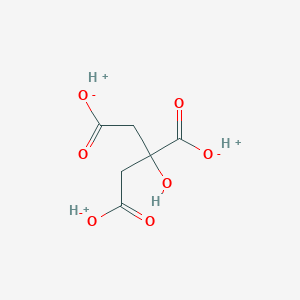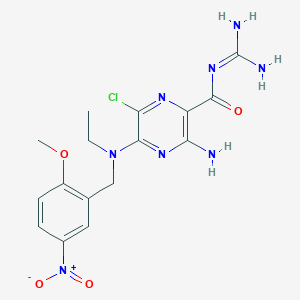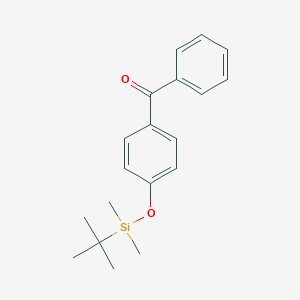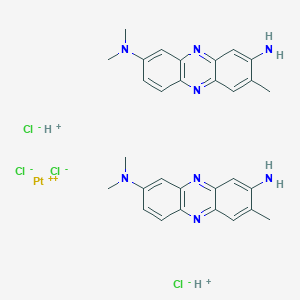
Ptcl4(neutral red)2
Descripción general
Descripción
PtCl4(Neutral Red)2: is a coordination compound consisting of tetrachloroplatinum(II) and the dye Neutral Red. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of platinum with Neutral Red aims to enhance the compound’s ability to interact with cellular components, particularly DNA, making it a candidate for therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PtCl4(Neutral Red)2 involves the reaction of tetrachloroplatinum(II) with Neutral Red dye. The process typically requires dissolving tetrachloroplatinum(II) in an appropriate solvent, such as water or an organic solvent, followed by the addition of Neutral Red. The reaction is carried out under controlled conditions, including specific temperature and pH, to ensure the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as solvent choice, temperature, and pH, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: PtCl4(Neutral Red)2 undergoes various chemical reactions, including:
Oxidation and Reduction: The platinum center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The chloride ligands in this compound can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine gas.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands like triphenylphosphine or ammonia are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of higher oxidation state platinum complexes.
Reduction: Reduction typically results in the formation of platinum(II) or platinum(0) species.
Substitution: Substitution reactions yield new platinum complexes with different ligands, such as PtCl2(PPh3)2.
Aplicaciones Científicas De Investigación
PtCl4(Neutral Red)2 has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry studies to explore the behavior of platinum complexes.
Medicine: Explored for its cytotoxic properties and potential use in chemotherapy.
Mecanismo De Acción
The mechanism of action of PtCl4(Neutral Red)2 involves its interaction with cellular components, particularly DNA. The compound can enter the cell nucleus and deliver the reactive tetrachloroplatinum anion to the vicinity of the DNA. This interaction can lead to DNA strand breaks and cytotoxic effects, making it a potential candidate for cancer therapy . The compound’s radiosensitizing properties are attributed to its ability to enhance the effects of radiation on cancer cells, thereby increasing the efficacy of radiotherapy .
Comparación Con Compuestos Similares
PtCl4(Nile Blue)2: Another platinum complex with a similar structure but using Nile Blue dye instead of Neutral Red.
Cisplatin: A well-known platinum-based chemotherapy drug that forms DNA cross-links, leading to cell death.
PtCl2(PPh3)2: A platinum complex with triphenylphosphine ligands, used in various catalytic and synthetic applications.
Uniqueness: PtCl4(Neutral Red)2 is unique due to its combination of platinum with Neutral Red dye, which enhances its ability to interact with DNA and potentially improve its selectivity and efficacy in cancer therapy. Its radiosensitizing properties also make it a valuable compound for enhancing the effects of radiotherapy .
Propiedades
IUPAC Name |
hydron;platinum(2+);8-N,8-N,3-trimethylphenazine-2,8-diamine;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H16N4.4ClH.Pt/c2*1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;;;;;/h2*4-8H,16H2,1-3H3;4*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMBQRWSHJOBQO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34Cl4N8Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123712-49-2 | |
| Record name | Neutral red-platinum tetrachloride complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123712492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


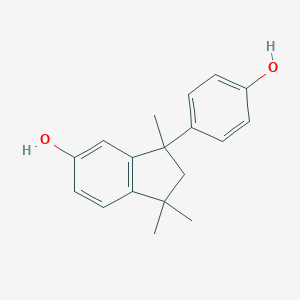
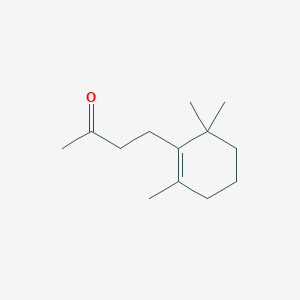
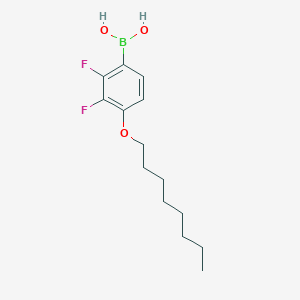
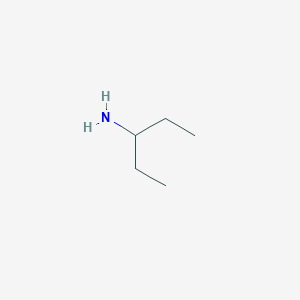
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
